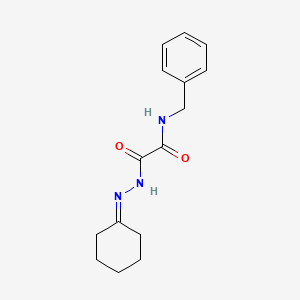![molecular formula C18H30ClNO B5190123 1-[4-(2-isopropylphenoxy)butyl]piperidine hydrochloride](/img/structure/B5190123.png)
1-[4-(2-isopropylphenoxy)butyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-isopropylphenoxy)butyl]piperidine hydrochloride, also known as IPPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields.
Applications De Recherche Scientifique
1-[4-(2-isopropylphenoxy)butyl]piperidine hydrochloride has been studied for its potential therapeutic applications in various medical fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects against neurotoxicity induced by glutamate and oxidative stress. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, this compound has been shown to have antiproliferative effects against various cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 1-[4-(2-isopropylphenoxy)butyl]piperidine hydrochloride is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems, including the glutamatergic, serotonergic, and dopaminergic systems. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of oxidative stress and inflammation, and the induction of apoptosis in cancer cells. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(2-isopropylphenoxy)butyl]piperidine hydrochloride in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its diverse range of potential therapeutic applications. However, one limitation of using this compound in lab experiments is its limited solubility in organic solvents, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 1-[4-(2-isopropylphenoxy)butyl]piperidine hydrochloride, including the exploration of its potential therapeutic applications in other medical fields, such as cardiology and gastroenterology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with various neurotransmitter systems. Finally, the development of more efficient synthesis methods and improved formulations may enhance the therapeutic potential of this compound.
Méthodes De Synthèse
1-[4-(2-isopropylphenoxy)butyl]piperidine hydrochloride can be synthesized through a multistep process involving the reaction of 2-isopropylphenol with 1,4-dibromobutane, followed by the reduction of the resulting intermediate with sodium borohydride, and finally, the reaction of the resulting alcohol with piperidine hydrochloride. The final product is a white crystalline powder that is soluble in water.
Propriétés
IUPAC Name |
1-[4-(2-propan-2-ylphenoxy)butyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-16(2)17-10-4-5-11-18(17)20-15-9-8-14-19-12-6-3-7-13-19;/h4-5,10-11,16H,3,6-9,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCDBAAQAVQOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCCN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190047.png)


![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5190062.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5190068.png)
![10-{[(4-bromophenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5190074.png)

![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5190089.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5190104.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B5190113.png)
![cyclohexyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5190130.png)

![N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5190135.png)
![(3R*,4R*)-1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5190153.png)
